molecular formula C9H10O3S B2899239 3-Hydroxy-3-phenylthietane 1,1-dioxide CAS No. 66982-50-1

3-Hydroxy-3-phenylthietane 1,1-dioxide

Cat. No.: B2899239
CAS No.: 66982-50-1
M. Wt: 198.24
InChI Key: WQQCAQZKDUQKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-phenylthietane 1,1-dioxide is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a phenyl group attached to the third carbon of the ring. The presence of the hydroxyl group and the sulfone group (1,1-dioxide) makes this compound unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenylthietane 1,1-dioxide typically involves the reaction of 3-chloro-1-phenylpropylene oxide with hydrogen sulfide in the presence of sodium ethoxide in ethanol. This reaction yields 3-hydroxy-3-phenylthietane, which is then oxidized to the 1,1-dioxide form using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-phenylthietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide in acetic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Formation of various substituted thietane derivatives.

Scientific Research Applications

3-Hydroxy-3-phenylthietane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenylthietane 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems. It is believed to stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors and α2-adrenergic receptors. Additionally, dopaminergic and cholinergic receptors may also be involved in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-phenylthietane
  • 3-Hydroxy-2-phenylthiolane
  • 3-Chloro-2-hydroxy-2-phenylpropanethiol

Uniqueness

3-Hydroxy-3-phenylthietane 1,1-dioxide is unique due to the presence of both a hydroxyl group and a sulfone group on the thietane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1,1-dioxo-3-phenylthietan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-9(6-13(11,12)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQCAQZKDUQKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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